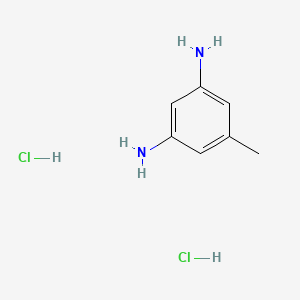

![molecular formula C19H12ClN3O2S B2890747 N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide CAS No. 478079-50-4](/img/structure/B2890747.png)

N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

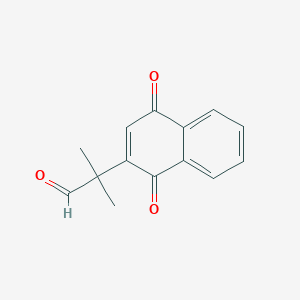

“N’-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide” is a chemical compound with the molecular formula C19H12ClN3O2S . It has an average mass of 381.836 Da and a monoisotopic mass of 381.033875 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H12ClN3O2S/c20-14-6-3-5-12(9-14)17(24)22-23-18(25)16-10-13-8-11-4-1-2-7-15(11)21-19(13)26-16/h1-10H, (H,22,24) (H,23,25) . This code provides a detailed description of the molecular structure of the compound.Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have developed several methods for synthesizing quinoline thiosemicarbazide derivatives, including N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide, and explored their biological activities. For instance, Keshk et al. (2008) described the synthesis of quinoline-2-carbohydrazide derivatives and evaluated their antimicrobial activity. These compounds demonstrated significant antimicrobial properties against various microorganisms (Keshk, El-Desoky, Hammouda, Abdel-Rahman, & Hegazi, 2008). Similarly, Özyanik et al. (2012) synthesized quinoline derivatives containing an azole nucleus and assessed their antimicrobial effectiveness, indicating the potential of such compounds in addressing bacterial and fungal infections (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Anticancer Properties

The synthesis of novel quinoline derivatives has also been explored for their potential anticancer properties. Jarak et al. (2005) studied the interactions of cyclic quinoline derivatives with DNA/RNA and evaluated their antiproliferative effects on human tumor cells, suggesting a mechanism involving topoisomerase "poisoning" (Jarak, Kralj, Šuman, Pavlović, Dogan, Piantanida, Žinić, Pavelić, & Karminski-Zamola, 2005). Bingul et al. (2016) identified a new scaffold with quinoline hydrazide derivatives showing significant selectivity and potency against neuroblastoma and breast adenocarcinoma cell lines, highlighting their therapeutic potential (Bingul, Tan, Gardner, Sutton, Arndt, Marshall, Cheung, Kumar, & Black, 2016).

Novel Synthesis Methods

Advancements in synthesis techniques for quinoline derivatives have been reported, focusing on improving efficiency and reducing reaction times. For example, Nandeshwarappa et al. (2005) developed an efficient microwave-assisted synthesis method for thieno[2,3-b]quinolines under solvent-free conditions, demonstrating a novel approach to generating these compounds more effectively (Nandeshwarappa, Aruna Kumar, Naik, & Mahadevan, 2005).

Biological Evaluation and Molecular Docking

Investigations into the biological activities of quinoline-2-carbohydrazide derivatives extend into evaluating their antioxidant and anti-inflammatory properties. Mahajan et al. (2016) synthesized 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives and assessed their in vitro activities, with molecular docking studies providing insights into the structure-activity relationships (Mahajan, Nikam, Khedkar, Jha, Sarkar, & Gill, 2016).

Safety and Hazards

properties

IUPAC Name |

N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O2S/c20-14-6-3-5-12(9-14)17(24)22-23-18(25)16-10-13-8-11-4-1-2-7-15(11)21-19(13)26-16/h1-10H,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGRAOFNHBEFFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NNC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile](/img/structure/B2890664.png)

![N-(2-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2890672.png)

![N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890673.png)

![1-{1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2890675.png)

![1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2890677.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2890681.png)

![3-Fluorosulfonyloxy-5-[[(1R,2R)-2-methoxycyclohexyl]carbamoyl]pyridine](/img/structure/B2890684.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2890685.png)